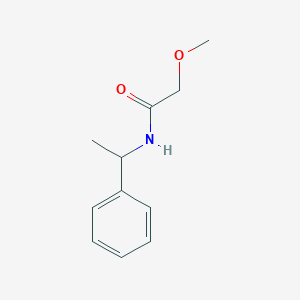

2-methoxy-N-(1-phenylethyl)acetamide

CAS No.:

Cat. No.: VC1756716

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO2 |

|---|---|

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | 2-methoxy-N-(1-phenylethyl)acetamide |

| Standard InChI | InChI=1S/C11H15NO2/c1-9(12-11(13)8-14-2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) |

| Standard InChI Key | LJEDIKNIRTZHGK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=CC=C1)NC(=O)COC |

Introduction

Chemical Structure and Properties

Chemical Identity

The molecule 2-methoxy-N-(1-phenylethyl)acetamide is characterized by its distinct functional groups and structural arrangement. Its molecular formula is C11H15NO2, with a molecular weight of 193.24 g/mol . The compound's structure consists of a phenyl ring attached to a chiral carbon, which is connected to an amide nitrogen. The amide group is further linked to a methoxyacetyl moiety, creating a molecule with both polar and non-polar regions .

Table 1 provides a comprehensive overview of the key chemical identifiers for this compound:

| Parameter | Value |

|---|---|

| IUPAC name | 2-methoxy-N-(1-phenylethyl)acetamide |

| Molecular formula | C11H15NO2 |

| Molecular weight | 193.24 g/mol |

| CAS Number | 162929-44-4 (for R enantiomer) |

| InChI | InChI=1S/C11H15NO2/c1-9(12-11(13)8-14-2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13)/t9-/m1/s1 |

| InChI Key | LJEDIKNIRTZHGK-SECBINFHSA-N |

| SMILES | CC@HNC(=O)COC |

These identifiers are essential for the unambiguous identification of the compound in chemical databases and literature .

Physical and Chemical Properties

The physical and chemical properties of 2-methoxy-N-(1-phenylethyl)acetamide significantly influence its behavior in various chemical processes and applications. The compound exists as a solid at room temperature and possesses moderate lipophilicity, as indicated by its LogP value of 1.3 . This property affects its solubility profile, allowing it to dissolve in various organic solvents while maintaining limited water solubility.

Another important parameter is the topological polar surface area (TPSA) of 38.3 Ų, which provides insight into the compound's potential to permeate cell membranes—a crucial factor for pharmaceutical applications . The presence of the methoxy group enhances the compound's solubility in organic solvents, while the amide functional group contributes to its ability to form hydrogen bonds .

Table 2 summarizes the key physicochemical properties of the compound:

| Property | Value |

|---|---|

| Physical state | Solid (at room temperature) |

| LogP | 1.3 |

| Topological polar surface area | 38.3 Ų |

| Functional groups | Amide, methoxy, phenyl |

| Stereochemistry | Exists as R or S enantiomers |

The amide functionality in the molecule confers specific reactivity patterns, including susceptibility to hydrolysis under acidic or basic conditions and potential for participating in various organic transformations .

Synthesis Methods

| Parameter | Value/Condition |

|---|---|

| Starting material | (±)-1-phenylethylamine |

| Enzyme | Candida antarctica lipase B (CALB) |

| Racemization catalyst | Ruthenium-based catalyst (Ru-catalyst 4) |

| Acyl donor | Alkyl methoxyacetates (preferred over isopropyl acetate) |

| Catalyst loading | 1.25 mol% Ru-catalyst, 10 mg CALB per mmol substrate |

| Product | (R)-2-methoxy-N-(1-phenylethyl)acetamide |

| Yield and purity | High yield with excellent enantiomeric excess |

Applications in Research and Industry

Pharmaceutical and Medicinal Chemistry Applications

The unique structure and stereochemical properties of 2-methoxy-N-(1-phenylethyl)acetamide make it a compound of interest in pharmaceutical research and development. Its well-defined stereochemistry, particularly in the (R) configuration, contributes to its potential interactions with biological targets, which is crucial for drug development applications .

In medicinal chemistry, this compound may serve as:

-

An intermediate in the synthesis of more complex pharmaceutical compounds

-

A building block for the development of novel drug candidates

-

A structural motif in compounds designed to interact with specific biological receptors or enzymes

The presence of the amide functional group is particularly relevant for pharmaceutical applications, as amides are common in many drugs and can participate in hydrogen bonding with biological targets. Additionally, the compound's moderate lipophilicity (LogP of 1.3) suggests potential for balanced membrane permeability, an important consideration in drug design .

Synthetic Organic Chemistry Applications

In the field of synthetic organic chemistry, 2-methoxy-N-(1-phenylethyl)acetamide serves multiple important functions:

-

As a model compound for studying amide bond formation and cleavage

-

As a substrate for investigating enzymatic reactions, particularly lipase-catalyzed transformations

-

As a tool for developing and optimizing dynamic kinetic resolution methodologies

The compound's well-characterized behavior in dynamic kinetic resolution processes makes it valuable for researchers studying asymmetric synthesis and developing new catalytic systems . Its structure also provides opportunities for further functionalization, making it a versatile building block in complex molecule synthesis.

Analytical and Reference Applications

The well-defined structure and potential for high enantiomeric purity make 2-methoxy-N-(1-phenylethyl)acetamide suitable as an analytical standard in various applications:

-

As a reference compound in chiral chromatography

-

For method development in the determination of enantiomeric purity

-

As a calibration standard for analytical instruments

These applications are particularly relevant in quality control settings, where accurate determination of stereochemical purity is crucial .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume